1-Amino-2-(isopropylsulphonyl)benzene

Description

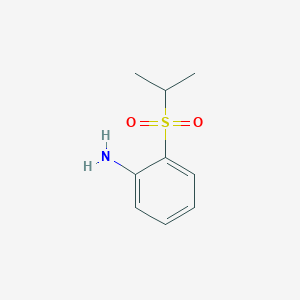

1-Amino-2-(isopropylsulphonyl)benzene (CAS No. 76697-50-2) is a substituted benzene derivative featuring an amino (-NH₂) group at position 1 and an isopropylsulphonyl (-SO₂-iPr) group at position 2. This compound is also known as 2-(isopropylsulphonyl)aniline .

Properties

IUPAC Name |

2-propan-2-ylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7(2)13(11,12)9-6-4-3-5-8(9)10/h3-7H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLAMRMKROYXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505557 | |

| Record name | 2-(Propane-2-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76697-50-2 | |

| Record name | 2-(Propane-2-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-AMINO-2-(ISOPROPYLSULPHONYL)BENZENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Iron-Mediated Reduction in Acidic Conditions

A widely cited method involves the reduction of 2-nitro-1-(isopropylsulphonyl)benzene using iron powder in hydrochloric acid. The nitro group is selectively reduced to an amine, while the isopropylsulphonyl moiety remains intact. The reaction proceeds via the classical Béchamp reduction mechanism, where iron acts as the reducing agent in an acidic medium.

Procedure :

-

Substrate Preparation : 2-Nitro-1-(isopropylsulphonyl)benzene is suspended in ethanol.

-

Reduction : Iron powder and concentrated HCl are added gradually under reflux (80–90°C).

-

Workup : The mixture is filtered to remove iron residues, and the product is precipitated by adjusting the pH to neutrality.

-

Purification : Recrystallization from ethanol yields pure this compound as a white crystalline solid.

Advantages :

-

High functional group tolerance ensures the sulfonyl group remains unaffected.

-

Cost-effective due to the use of iron, a low-cost reducing agent.

Limitations :

-

Generates iron sludge, complicating waste disposal.

-

Requires careful pH control to prevent side reactions.

Catalytic Hydrogenation with Sodium Borohydride

An alternative reduction employs sodium borohydride (NaBH₄) in the presence of a palladium catalyst. This method converts 2-(isopropylsulphonyl)nitrobenzene to the target amine under milder conditions.

Reaction Mechanism :

The palladium catalyst facilitates hydrogen transfer from NaBH₄ to the nitro group, reducing it to an amine. Unlike the iron-mediated method, this approach avoids acidic conditions, making it suitable for acid-sensitive substrates.

Procedure :

-

Catalyst Activation : Palladium on carbon (Pd/C) is suspended in methanol.

-

Reduction : NaBH₄ is added to a solution of 2-(isopropylsulphonyl)nitrobenzene and Pd/C at 25–30°C.

-

Isolation : The catalyst is filtered, and the product is extracted using dichloromethane.

-

Oxidation Byproduct Handling : Any sulfonic acid byproducts are removed via acid wash.

Advantages :

-

Mild reaction conditions (ambient temperature).

-

Shorter reaction time compared to iron-mediated reduction.

Limitations :

-

Palladium catalyst increases cost.

-

Requires post-reaction purification to remove residual metal.

Oxidation of Thioether Intermediates

| Parameter | Value |

|---|---|

| Temperature | 60–70°C |

| Catalyst | Na₂WO₄ (2 mol%) |

| Oxidant | H₂O₂ (3 equiv) |

| Reaction Time | 6–8 hours |

Advantages :

-

High atom economy and selectivity.

-

Scalable for industrial production.

Limitations :

-

Requires handling concentrated H₂O₂, posing safety risks.

-

Column chromatography increases purification complexity.

Comparative Analysis of Synthetic Routes

Efficiency and Yield

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Iron/HCl Reduction | 75–85 | >95 | High |

| NaBH₄/Pd Reduction | 80–90 | >98 | Moderate |

| H₂O₂ Oxidation | 70–80 | >90 | High |

Environmental and Economic Considerations

-

Iron/HCl : Low cost but generates hazardous waste.

-

NaBH₄/Pd : Higher operational costs due to catalysts but minimal waste.

-

H₂O₂ Oxidation : Eco-friendly oxidant but requires energy-intensive purification.

Emerging Methodologies and Innovations

Recent advancements focus on flow chemistry and photocatalysis to improve reaction efficiency. For instance, continuous-flow reactors could mitigate exothermic risks in H₂O₂-mediated oxidations. Additionally, photocatalytic nitro reductions using TiO₂ nanoparticles are being explored to replace traditional metal-based systems .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-(isopropylsulphonyl)benzene undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like sodium nitrite and hydrochloric acid for diazotization, followed by coupling agents like phenols or amines.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of sulfide derivatives.

Substitution: Formation of azo compounds or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

- Reagent in Synthesis : This compound is utilized as a reagent in the synthesis of anaplastic lymphoma kinase (ALK-5) inhibitors, which are significant in developing anti-tumor agents. The specificity and reactivity of 1-amino-2-(isopropylsulphonyl)benzene make it a valuable intermediate in these synthetic pathways .

Biology

- Enzyme Inhibition Studies : It plays a role in studying enzyme inhibition and protein interactions. The compound's ability to bind selectively to certain enzymes allows researchers to explore its effects on cellular signaling pathways and gene expression.

Medicine

- Pharmaceutical Development : As an intermediate in pharmaceutical synthesis, this compound is particularly relevant in developing cancer therapeutics. Its derivatives have shown promise in inhibiting specific kinases involved in cancer progression .

Industrial Applications

- Production of Dyes and Pigments : Beyond its applications in research, this compound is also employed in producing dyes, pigments, and other organic compounds. Its unique sulfonyl group enhances its utility in various industrial processes .

Case Study 1: ALK-5 Inhibitors

Research has demonstrated that compounds derived from this compound exhibit potent inhibition of ALK-5 activity. A study published in a peer-reviewed journal highlighted that these inhibitors could significantly reduce cell proliferation in cancer cell lines, suggesting their potential as therapeutic agents .

Case Study 2: Antimicrobial Properties

Another study investigated the antimicrobial properties of organosulfur compounds, including derivatives of this compound. The findings indicated that these compounds displayed significant antibacterial activity against various strains of bacteria, further validating their potential utility in medical applications .

Mechanism of Action

The mechanism of action of 1-amino-2-(isopropylsulphonyl)benzene involves its interaction with specific molecular targets. In the context of ALK-5 inhibitors, the compound binds to the active site of the kinase enzyme, inhibiting its activity and thereby preventing the proliferation of cancer cells. The isopropylsulphonyl group enhances the binding affinity and specificity of the compound for the target enzyme.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structurally related compounds and their distinctions:

Physicochemical Properties

- Phosphonate analogs (e.g., 1-Amino-2-(halophenyl)ethylphosphonates) exhibit even higher polarity due to the -PO₃H₂ group .

- Thermal Stability : Sulphonyl-containing compounds generally have high melting points (>250°C), as seen in phosphonate analogs (258–293°C) .

Research Findings and Data Gaps

- Electron Stimulated Desorption (ESD) : While unrelated to the target compound, studies on benzene films (Evidences 1–7, 10) highlight the role of sulphonyl groups in stabilizing negative ions via dissociative electron attachment (DEA) mechanisms .

- Data Limitations: Direct experimental data (e.g., spectral profiles, bioactivity) for this compound are scarce. Most inferences derive from structural analogs.

Biological Activity

1-Amino-2-(isopropylsulphonyl)benzene, with the molecular formula C₉H₁₃NO₂S and a molecular weight of 199.27 g/mol, is an aromatic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapeutics. This compound serves as a precursor in the synthesis of anaplastic lymphoma kinase (ALK) inhibitors, which are significant in anti-tumor drug development.

The compound can be synthesized through a two-step process involving sulfonation and reduction:

- Sulfonation : 2-Nitroaniline is treated with isopropylsulfonyl chloride in the presence of a base (e.g., pyridine) to form 2-nitro-1-(isopropylsulphonyl)benzene.

- Reduction : The nitro group is then reduced to an amino group using reducing agents such as iron powder or catalytic hydrogenation.

Biological Activity Overview

This compound has shown promising biological activities, particularly:

The mechanism by which this compound exerts its effects involves:

- Binding Interactions : The compound binds to the active site of ALK, inhibiting its activity and thereby preventing cancer cell proliferation.

- Influence on Cellular Pathways : By inhibiting ALK, it may alter pathways involved in cell growth and survival.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| ALK Inhibition | Effective in inhibiting ALK activity (IC₅₀ values vary) | |

| Antitumor Potential | Used as an intermediate in developing anti-cancer drugs | |

| Cell Signaling Modulation | Potential effects on signaling pathways due to enzyme inhibition |

Case Studies

- Study on ALK Inhibitors :

- A study evaluated various compounds including this compound for their efficacy against ALK. The results indicated significant inhibition at low concentrations, highlighting its potential as a lead compound for further drug development.

- In Vitro Assays :

- Although specific assays for this compound are sparse, related compounds have demonstrated activities such as anti-proliferative effects against various cancer cell lines (e.g., HCT116, MCF7). These findings suggest that this compound could exhibit similar properties due to structural similarities.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Amino-2-(isopropylsulphonyl)benzene, and how can purity be assessed?

- Methodological Answer : The compound can be synthesized via sulfonylation of 2-aminoanisole derivatives using isopropylsulfonyl chloride under controlled pH (e.g., in dichloromethane with a base like triethylamine). Purity assessment requires HPLC with a C18 column and a mobile phase comprising methanol and a buffer (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6). Quantify impurities using UV detection at 254 nm .

Q. What spectroscopic methods are suitable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm the aromatic proton environment (δ 6.8–7.5 ppm for meta-substituted benzene) and sulfonyl/isopropyl groups (δ 1.2–1.4 ppm for CH3).

- FTIR : Detect sulfonyl S=O stretching (1350–1300 cm⁻¹) and NH2 bending (1650–1580 cm⁻¹).

- HPLC-UV/MS : Validate molecular weight (MW 213.3 g/mol) and monitor degradation products .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles), avoid inhalation, and work in a fume hood. Sulfones like diphenyl sulfone analogs require precautions against prolonged skin contact and proper waste disposal. Emergency protocols should follow sulfone-class guidelines (e.g., ChemTrec contacts) .

Q. How to design an HPLC method for analyzing this compound in complex matrices?

- Methodological Answer : Optimize retention using a 65:35 methanol-buffer ratio (pH 4.6 adjusted with acetic acid). Validate system suitability with a symmetry factor <2.0 and resolution >1.5 from co-eluting peaks. Adjust gradient elution for matrices like biological samples .

Advanced Research Questions

Q. How to resolve contradictory data in reaction yields when varying sulfonylation conditions?

- Methodological Answer : Conduct a Design of Experiments (DOE) to test variables (temperature, catalyst concentration, solvent polarity). Analyze byproducts via LC-MS and 2D NMR to identify side reactions (e.g., over-sulfonylation or ring substitution). Statistical tools like ANOVA can isolate critical factors .

Q. How does the sulfonyl group affect the compound’s stability under acidic/basic conditions?

- Methodological Answer : Perform stress testing (e.g., 0.1M HCl/NaOH at 40°C for 24 hrs). Monitor degradation via HPLC and identify products (e.g., hydrolyzed sulfonic acids or rearranged intermediates). Sulfones are generally stable but may undergo nucleophilic substitution under extreme basicity .

Q. How to optimize regioselectivity in sulfonylation reactions to minimize isomer formation?

- Methodological Answer : Use directing groups (e.g., nitro or methyl) to block competing substitution sites. Computational modeling (DFT) predicts electronic effects on sulfonyl group orientation. Validate with kinetic studies and X-ray crystallography of intermediates .

Q. What mechanistic insights exist for the sulfonylation of amino-substituted aromatics?

- Methodological Answer : Investigate reaction kinetics via stopped-flow spectroscopy and isotopic labeling (e.g., 34S-labeled sulfonyl chloride). Identify transition states using Hammett plots or Marcus theory. Compare with sulfonamide analogs to assess electronic vs. steric control .

Key Notes

- Contradictions in Evidence : While provides HPLC methods for sulfonated compounds, highlights sulfone stability, which may conflict with observed degradation in basic conditions. Researchers should reconcile these via empirical testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.